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Fluoxetine Impurity C HCl is an isomer and impurity of Fluoxetine.
Meta Fluoxetine Hydrochloride
CAS No.: 79088-29-2
Cat. No.: VC0195926
Molecular Formula: C17H19ClF3NO
Molecular Weight: 345.8 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79088-29-2 |
|---|---|
| Molecular Formula | C17H19ClF3NO |
| Molecular Weight | 345.8 g/mol |
| IUPAC Name | N-methyl-3-phenyl-3-[3-(trifluoromethyl)phenoxy]propan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C17H18F3NO.ClH/c1-21-11-10-16(13-6-3-2-4-7-13)22-15-9-5-8-14(12-15)17(18,19)20;/h2-9,12,16,21H,10-11H2,1H3;1H |
| Standard InChI Key | JCRCCLNIWABPIS-UHFFFAOYSA-N |
| SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl |
| Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=CC(=C2)C(F)(F)F.Cl |
| Appearance | White to Off-White Solid |
| Melting Point | 120-122°C |
Introduction
Chemical Properties and Solubility
Molecular Structure
Meta Fluoxetine Hydrochloride's molecular structure features a trifluoromethyl group attached to the phenoxy ring at the meta position. This configuration differentiates it from its para counterpart, Fluoxetine, influencing its binding affinity to serotonin transporters . The canonical SMILES representation is CNCCC(C1=CC=CC=C1)OC2=CC(C(F)(F)F)=CC=C2.Cl .
Physical Properties
Meta Fluoxetine Hydrochloride is supplied as a crystalline solid with high purity levels (≥98%). It exhibits stability for up to four years when stored at -20°C . The compound has a maximum UV/Vis absorption wavelength (λmax) at 277 nm, which can be utilized for spectrophotometric analysis .
Solubility
The solubility profile of Meta Fluoxetine Hydrochloride varies across solvents:
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Dimethylformamide (DMF): Approximately 16 mg/mL
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Dimethyl sulfoxide (DMSO): Approximately 12.5 mg/mL
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Ethanol: Approximately 12.5 mg/mL
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Phosphate-buffered saline (PBS), pH 7.2: Approximately 0.2 mg/mL
These solubility characteristics are critical for preparing stock solutions for laboratory experiments. Organic solvents should be purged with inert gases prior to use to ensure stability and prevent degradation.
Table: Solubility Data for Meta Fluoxetine Hydrochloride
| Solvent | Solubility (mg/mL) |
|---|---|
| Dimethylformamide | 16 |
| Dimethyl sulfoxide | 12.5 |
| Ethanol | 12.5 |
| PBS (pH 7.2) | 0.2 |
Synthesis Pathways
General Synthesis Overview
The synthesis of Meta Fluoxetine Hydrochloride involves modifications to the standard synthesis protocols for Fluoxetine hydrochloride. These adjustments are necessary to achieve the meta substitution on the phenoxy ring.
Reaction Steps
The synthesis typically includes:
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Formation of intermediates: Using SN2 reactions between chloropropiophenone and methylamine.
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Reduction: Employing reducing agents such as sodium borohydride.
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Substitution: Utilizing meta-substituted benzotrifluoride derivatives with sodium hydride under controlled conditions.
These steps yield Meta Fluoxetine Hydrochloride as a crystalline solid after purification processes involving organic solvents and acidification with hydrochloric acid .
Biological Activity
Pharmacological Profile
Meta Fluoxetine Hydrochloride acts as a weak SSRI compared to its para-isomer, Fluoxetine . Its binding affinity to serotonin transporters is significantly lower, with inhibition constants () measured at approximately:
This reduced activity makes it less effective in modulating serotonin levels but useful for comparative studies on SSRI mechanisms.
Table: Binding Affinity Comparison
| Compound | (nM) |
|---|---|
| Meta Fluoxetine | 166 |
| Para-Fluoxetine | 17 |
Applications in Research
Meta Fluoxetine Hydrochloride is primarily employed in research settings to investigate:
Its role as an impurity in commercial Fluoxetine formulations also raises questions about its impact on therapeutic efficacy and safety profiles.
| Storage Temperature | Stability Duration |
|---|---|
| -20°C | ≥4 years |
| Aqueous Solution | ≤1 day |
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